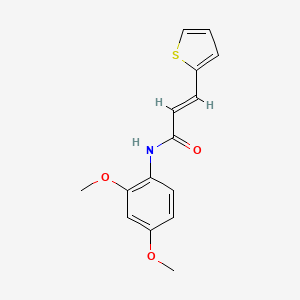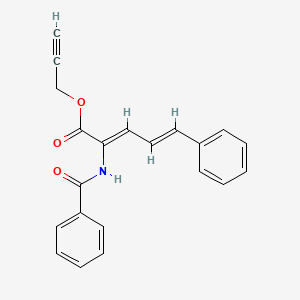
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as DMTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA belongs to the class of acrylamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide inhibits the proliferation of cancer cells and induces apoptosis. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to reduce the production of inflammatory mediators in cells. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide exhibits analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide in lab experiments is its relatively simple synthesis method. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is also stable under ambient conditions, which makes it easy to handle and store. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in aqueous solutions, which may limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide. One potential direction is the development of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of novel polymers and metal complexes using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide as a building block. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide and its potential applications in organic electronics.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves the reaction between 2,4-dimethoxybenzaldehyde and 2-thiophenecarboxylic acid, followed by the addition of acryloyl chloride. The final product is obtained after purification through column chromatography. The synthesis method is relatively simple and efficient, making N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide a viable compound for further research.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In materials science, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been used as a building block for the synthesis of novel polymers and metal complexes. In organic electronics, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been utilized as a hole-transporting material in organic solar cells.
Propiedades
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-11-5-7-13(14(10-11)19-2)16-15(17)8-6-12-4-3-9-20-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBXZUCNDLHFLO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dimethoxyphenyl)-3-(2-thienyl)-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)
![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

methanone](/img/structure/B4986807.png)

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)